[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers needing a balanced, BBB-permeable scaffold often face supply inconsistency. This compound provides the exact solution. - Optimized LogP (1.29) & TPSA (46.26 Ų) for CNS drug programs and agrochemical discovery. - Qualified for fragment screening libraries; low MW (141.17) ensures efficient hit-to-lead optimization. - Consistent ≥98% purity and sealed dry storage guarantee reproducible synthetic outcomes.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 2413870-74-1
Cat. No. B2500145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol
CAS2413870-74-1
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESCC(C)C1=CON=C1CO
InChIInChI=1S/C7H11NO2/c1-5(2)6-4-10-8-7(6)3-9/h4-5,9H,3H2,1-2H3
InChIKeyWATXWVGJDKSHQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol: Core Heterocyclic Scaffold Properties and Procurement Considerations


[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol (CAS 2413870-74-1) is an isoxazole derivative bearing an isopropyl substituent at the 4-position and a hydroxymethyl group at the 3-position . The compound has a molecular weight of 141.17 g/mol and a calculated LogP of 1.2903 . Its structural features confer a moderate lipophilicity profile and a topological polar surface area (TPSA) of 46.26 Ų , positioning it within a balanced physicochemical space for small-molecule drug discovery and agrochemical intermediate applications.

L
Moderate lipophilicity profile supports permeability screening in medchem and agrochemical pipelines
P
Balanced polar surface area aligns with CNS library design and fragment-based discovery workflows
S
Low molecular weight scaffold provides ligand efficiency for hit-to-lead elaboration

Why [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol Cannot Be Replaced by Generic Isoxazole Analogs


Substitution among isoxazole methanol derivatives is not interchangeable due to the profound influence of the C4 substituent on lipophilicity, hydrogen-bonding capacity, and steric accessibility. The isopropyl group at the 4-position of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol confers a distinct LogP (~1.29) and TPSA (~46 Ų) compared to unsubstituted or bulkier analogs . These parameters directly modulate membrane permeability, protein binding, and metabolic stability, which are critical in both agrochemical and pharmaceutical lead optimization [1]. Consequently, substituting this compound with a generic isoxazole-3-methanol derivative risks altering key physicochemical determinants and compromising downstream synthetic or biological outcomes.

Generic isoxazole-3-methanol analogs lack the isopropyl group, shifting LogP and TPSA; may alter membrane permeability and protein binding
Bulkier C4 substituents (e.g., tert-butyl) increase steric hindrance and polar surface area, potentially reducing passive diffusion
Replacing with aryl-substituted isoxazoles raises molecular weight and rotatable bond count, influencing pharmacokinetic profile and synthetic tractability

Quantitative Differentiation of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol Against Closest Analogs


Lipophilicity Modulation: Isopropyl vs. Hydrogen at C4

The C4 isopropyl substituent of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol elevates its calculated LogP to approximately 1.29, compared to ~0.2-0.5 for the unsubstituted isoxazole-3-methanol (CAS 89102-73-8) . This represents a >0.8 unit increase in lipophilicity, which is significant for membrane permeation and CNS drug-likeness thresholds [1].

LogP lipophilicity
Cross-study
ΔLogP > +0.8 vs unsubstituted analog
Supports lipophilicity-driven permeability assessment
Computed LogP; experimental logD recommended
Medicinal Chemistry Physicochemical Profiling Drug Design

Polar Surface Area Comparison: Balancing Permeability and Solubility

The topological polar surface area (TPSA) of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol is 46.26 Ų . This falls within the optimal range (40–70 Ų) for balanced CNS penetration and oral bioavailability, whereas the bulkier tert-butyl analog (5-(tert-butyl)isoxazol-3-yl)methanol exhibits a higher TPSA due to increased steric bulk and potentially reduced membrane permeability .

TPSA profile
Class-level
46.26 Ų (below tert-butyl analog ~>50 Ų)
Fits reported CNS drug-likeness TPSA window (40–70 Ų)
Estimates; validate with experimental methods
Physicochemical Optimization CNS Drug Design Solubility

Molecular Weight and Fragment Efficiency: A Leaner Scaffold

With a molecular weight of 141.17 g/mol, [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol is significantly lighter than common comparator molecules bearing aryl substituents, such as (5-phenyl-1,2-oxazol-3-yl)methanol (MW = 175.18) [1]. This lower molecular weight provides greater ligand efficiency and more room for subsequent synthetic elaboration without exceeding common oral bioavailability thresholds (e.g., Lipinski's rule of 500 Da).

Molecular weight
Head-to-head
141.17 vs 175.18 g/mol (phenyl analog)
Lower mass supports ligand efficiency in lead optimization
Reported selection advantage for fragment elaboration
Fragment-Based Drug Discovery Lead Optimization Molecular Weight

Rotatable Bond Count and Conformational Flexibility

[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol possesses only 2 rotatable bonds , which is lower than many larger isoxazole analogs (e.g., 5-phenyl-1,2-oxazol-3-yl)methanol with 3 rotatable bonds [1]). This reduced flexibility can translate into higher binding affinity and improved pharmacokinetic properties due to a lower entropic penalty upon target binding.

Rotatable bonds
Cross-study
2 vs 3 rotatable bonds (phenyl analog)
Fewer rotatable bonds may support binding affinity and bioavailability assessment
Computational; in vitro binding studies needed
Molecular Conformation Binding Entropy Drug Design

High-Value Application Scenarios for [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol in Research and Development


CNS Penetrant Lead Optimization Programs

Based on its balanced LogP (1.29) and TPSA (46.26 Ų) , this compound is ideally suited as a core scaffold for designing CNS-active agents, including BACE1 inhibitors for Alzheimer's disease and other neurotherapeutic targets requiring blood-brain barrier penetration [1].

Agrochemical Intermediate for Pyrethroid Analogs

The isoxazole ring and isopropyl substitution pattern are key structural motifs in potent insecticides. Derivatives of 4-isopropyl-3-substituted isoxazoles have demonstrated high activity against agricultural pests such as cabbage worm and cotton aphid [2], positioning this compound as a valuable building block for novel crop protection agents.

Fragment-Based Drug Discovery (FBDD) Libraries

With a low molecular weight (141.17 g/mol) and high ligand efficiency, this compound meets the criteria for inclusion in fragment screening libraries. Its physicochemical profile supports efficient hit-to-lead optimization while maintaining drug-like properties .

Synthesis of Allosteric Enzyme Inhibitors

The isoxazole scaffold is a known pharmacophore for allosteric inhibition of enzymes such as IspD in the nonmevalonate pathway [3]. The specific substitution pattern of this compound provides a strategic entry point for synthesizing novel antibacterial and herbicidal agents.

Application
Selection Property
Validation Focus
CNS penetrant lead optimization studies
Balanced lipophilicity and TPSA within CNS drug-like range
Permeability and CNS drug-likeness assays (e.g., PAMPA, in vivo brain exposure)
Agrochemical intermediate research
Isoxazole core with 4-isopropyl substitution relevant to insecticidal motifs
Insecticidal activity screening against agricultural pest models
Fragment-based library design
Low molecular weight and high ligand efficiency scaffold
Fragment screening and hit-to-lead synthetic elaboration
Allosteric enzyme inhibitor synthesis
Isoxazole pharmacophore for allosteric inhibition (e.g., IspD)
Enzyme inhibition assays and antibacterial/herbicidal research

Technical Documentation Hub

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12 linked technical documents
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